molecular formula C11H15NO2 B3267366 2-Propenoicacid,2-cyano-3-cyclopentyl-,ethylester(9CI) CAS No. 449146-97-8

2-Propenoicacid,2-cyano-3-cyclopentyl-,ethylester(9CI)

Cat. No. B3267366
M. Wt: 193.24 g/mol
InChI Key: XOPIALXQAHAFOV-JXMROGBWSA-N
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Description

2-Propenoicacid,2-cyano-3-cyclopentyl-,ethylester(9CI), also known as ethyl 3-cyclopentyl-2-cyanoacrylate , is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .

Safety And Hazards

In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 2-Propenoicacid,2-cyano-3-cyclopentyl-,ethylester(9CI) . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, prevent further spillage or leakage if it is safe to do so, and do not let the chemical enter drains .

properties

IUPAC Name

ethyl (E)-2-cyano-3-cyclopentylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)10(8-12)7-9-5-3-4-6-9/h7,9H,2-6H2,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPIALXQAHAFOV-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1CCCC1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoicacid,2-cyano-3-cyclopentyl-,ethylester(9CI)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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